Product packaging for 3-Iodobenzylamine(Cat. No.:CAS No. 696-40-2)

3-Iodobenzylamine

Cat. No.: B1197719
CAS No.: 696-40-2
M. Wt: 233.05 g/mol
InChI Key: LQLOGZQVKUNBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of 3-Iodobenzylamine

The significance of this compound in academic research stems from its multifaceted utility as a chemical building block and its relevance in developing advanced materials and biological probes. chemimpex.com

Interdisciplinary Research Focus on this compound

Research involving this compound often spans multiple scientific disciplines, highlighting its interdisciplinary relevance. Interdisciplinary research, which integrates data, methods, tools, concepts, and theories from different disciplines, is crucial for addressing complex problems and fostering scientific breakthroughs. awti.nlnih.govumt.edu.pk

Fluorescent Probe Development

In academic research, this compound plays a significant role in the development of fluorescent probes. Fluorescent probes are indispensable tools in biological imaging and diagnostics, enabling researchers to visualize and track cellular processes with enhanced visibility. chemimpex.com The ability of this compound to be chemically modified is central to its utility in this area. chemimpex.comu-strasbg.fr

The primary mechanism by which this compound contributes to fluorescent probe development is through its reactive amine group. This functional group allows for straightforward bioconjugation, a process where the compound can be attached to biomolecules or other surfaces. chemimpex.com This property is particularly valuable in creating targeted drug delivery systems, which often incorporate fluorescent components for tracking and imaging. chemimpex.com Furthermore, the iodine atom on the benzyl (B1604629) ring can be leveraged for further functionalization, potentially through reactions like palladium-catalyzed borylation and Suzuki coupling, which can introduce other moieties that contribute to fluorescent properties. researchgate.net

While this compound is recognized as a precursor for developing chemical and fluorescent probes for biological studies, specific detailed research findings and quantitative data tables directly outlining the performance characteristics (e.g., excitation/emission wavelengths, quantum yield, photostability, or detection limits) of fluorescent probes explicitly derived from this compound were not extensively detailed in the current search results. However, its established role as a versatile building block underscores its importance in the ongoing design and synthesis of novel fluorescent tools for advanced bioimaging and cellular studies. chemimpex.comu-strasbg.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B1197719 3-Iodobenzylamine CAS No. 696-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOGZQVKUNBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219870
Record name 3-Iodobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-40-2
Record name 3-Iodobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 696-40-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Iodobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-IODOBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZQU8JR7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 3 Iodobenzylamine and Its Derivatives

Established Synthetic Pathways for 3-Iodobenzylamine

Traditional synthetic routes for this compound primarily involve transformations of readily available precursors such as 3-iodobenzaldehyde (B1295965) and 3-iodobenzoic acid ontosight.ai.

Synthesis from 3-Iodobenzaldehyde via Reaction with Ammonia (B1221849)

One established method for synthesizing this compound involves the reaction of 3-iodobenzaldehyde with ammonia ontosight.ai. This pathway typically proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

A detailed procedure for preparing this compound hydrochloride, a common salt form, from 3-iodobenzaldehyde involves oximation followed by reduction. In this process, 3-iodobenzaldehyde reacts with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in distilled water at room temperature to form 3-iodobenzaldehyde oxime. This oximation step can yield white needle crystals of the oxime guidechem.com.

The subsequent reduction of 3-iodobenzaldehyde oxime to this compound hydrochloride can be efficiently carried out using Raney nickel as a catalytic reducing agent in ethanol (B145695) under a hydrogen atmosphere at room temperature. This reaction typically takes approximately 5 hours and has been reported to achieve a high yield of 92.7% for the hydrochloride salt guidechem.com.

Table 1: Synthesis of this compound Hydrochloride from 3-Iodobenzaldehyde Oxime

ReactantAmount (g)Moles (mol)CatalystSolventConditionsProductYield (%)
3-Iodobenzaldehyde Oxime8.40.05Raney nickelEthanolH₂ atmosphere, room temperature, 5 hoursThis compound hydrochloride92.7
Hydroxylamine HCl7.60.1(for oximation)WaterRoom temperature, 3 hours (for oximation)3-Iodobenzaldehyde OximeN/A
Sodium Acetate9.90.12(for oximation)WaterRoom temperature, 3 hours (for oximation)3-Iodobenzaldehyde OximeN/A

Note: The yield of 92.7% refers to the final this compound hydrochloride from the oxime reduction step. The oximation step yield is not explicitly provided in the source but is described as forming a white powdery solid. guidechem.com

Synthesis from 3-Iodobenzoic Acid via Lithium Aluminum Hydride Reduction

Another established route for synthesizing this compound involves the reduction of 3-iodobenzoic acid ontosight.aiiodobenzene.ltd. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this transformation, converting carboxylic acids directly into primary amines. This method is a standard laboratory procedure for the reduction of carboxylic acids to alcohols and subsequently to amines if an intermediate is formed that can be further converted. However, for direct conversion of carboxylic acid to primary amine, LiAlH₄ is typically used to reduce the carboxylic acid to the primary alcohol, which then needs further steps (e.g., conversion to a leaving group and then amination, or direct amination of the alcohol in specific cases). The direct reduction of a carboxylic acid to an amine using LiAlH4 typically involves the formation of an amide first, followed by reduction of the amide. If 3-iodobenzoic acid is directly reduced to this compound, it implies a powerful reduction of the carboxylic acid functionality.

While the general principle of reducing 3-iodobenzoic acid to this compound using lithium aluminum hydride is cited ontosight.aiiodobenzene.ltd, specific detailed research findings on optimized conditions or yields for this exact transformation for this compound were not extensively detailed in the provided search results. However, lithium aluminum hydride is a well-known reagent for the reduction of carboxylic acids to primary alcohols, and subsequent amination steps would be required to yield the amine.

Novel and Evolving Synthetic Strategies for Benzylic Amines Applicable to this compound

Beyond established routes, novel and evolving synthetic strategies offer more efficient, selective, or environmentally benign pathways for the synthesis of benzylic amines, including those applicable to this compound.

Copper-Catalyzed Three-Component Carboamination of Styrenes

Copper-catalyzed three-component carboamination of styrenes represents a modern approach for the direct assembly of secondary benzylureas and related amine derivatives nih.govacs.org. This reaction typically involves styrenes, potassium alkyltrifluoroborates (as the carbon source), and ureas, anilines, or amides (as the nitrogen source) nih.govacs.org. Terminal and 1,2-disubstituted alkenes, as well as dienes, can participate in this coupling reaction nih.govacs.org.

The proposed mechanism involves the addition of an alkyl radical to the styrene (B11656), followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine derivative nih.govacs.org. This methodology offers a direct route to benzylic amine derivatives, potentially allowing for the synthesis of this compound derivatives by employing an appropriately substituted styrene (e.g., a 3-iodostyrene) and a suitable amine source. For example, the copper-catalyzed intermolecular radical 1,2-carboamination of alkenes with alkyl halides and sulfoximines has been reported to yield chiral amine scaffolds with high chemo- and enantioselectivity, including styrene-type alkenes with various substituents sustech.edu.cn.

Reductive Amination of Aromatic Aldehydes (Direct and Indirect Methods)

Reductive amination is a widely used and versatile method for synthesizing amines from aldehydes or ketones masterorganicchemistry.com. This process involves the formation of an imine or iminium intermediate, which is then reduced to the amine. Both direct and indirect methods exist.

Direct Reductive Amination: In direct reductive amination, the imine formation and reduction occur in a single pot, often simultaneously or sequentially without isolation of the imine intermediate. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce imines in the presence of aldehydes masterorganicchemistry.com. For instance, amorphous cobalt particles can catalyze a simple reductive amination using H₂ as a reductant and aqueous ammonia as a nitrogen source, achieving high selectivity (99%) and broad substrate scope under mild conditions (80 °C, 1-10 bar) organic-chemistry.org. Palladium-catalyzed carbonylative aminohomologation of aryl halides, which proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction, is also a direct method for the aminomethylation of aryl halides to benzylic amines researchgate.net. This method has shown compatibility with various functional groups and is suitable for aryl iodides and bromides, yielding amines in moderate to excellent yields researchgate.net.

Indirect Reductive Amination: Indirect methods involve the isolation of the imine intermediate before its reduction. For example, the oximation of 3-iodobenzaldehyde to 3-iodobenzaldehyde oxime, followed by its reduction with Raney nickel, exemplifies an indirect reductive amination pathway for this compound synthesis guidechem.com. This two-step process allows for purification of the intermediate, which can be advantageous for certain applications.

Decarboxylative Amination Protocols

Decarboxylative amination protocols offer an alternative strategy for synthesizing benzylic amines by utilizing carboxylic acids as precursors, often involving the loss of a carbon dioxide molecule. This approach can be particularly attractive as it uses readily available and often inexpensive starting materials.

One such protocol involves the enantioselective decarboxylative C(sp³)–C(sp²) cross-coupling of α-amino acids with aryl halides, achieved through the synergistic merger of photoredox and nickel catalysis acs.orgnih.gov. This mild and operationally simple method transforms a wide variety of naturally abundant α-amino acids and readily available aryl halides into valuable chiral benzylic amines with high enantiomeric excess acs.orgnih.gov. This strategy leverages abundant feedstock α-amino acids as coupling partners, providing an alternative to traditional organometallic nucleophiles nih.gov. While the direct application to this compound would require specific precursors, this method's ability to generate benzylic amines from aryl halides suggests its potential for creating iodinated benzylic amine scaffolds.

Another decarboxylative transamination method involves aromatic aldehydes reacting with 2-amino-2-phenylpropanoate salts as the amine source under mild conditions to produce arylmethylamines in good yields organic-chemistry.org. This catalyst-free decarboxylative alkylation reaction, which involves primary amines and carboxylic acids as alkyl sources, has also been reported for constructing C(sp³)–C(sp³) bonds via decarboxylative deamination oaepublish.com. Mechanistic studies suggest a polar mechanism involving the generation of an alkyl carboxylate, followed by decarboxylation to form a carbon anion that attacks Katritzky salts oaepublish.com.

Ionic Decarboxylation of Aryl Acetic Acids in Copper-Catalyzed Amination

The ionic decarboxylation of aryl acetic acids offers a direct and efficient pathway for the benzylation of nitrogen nucleophiles through oxidative copper-catalysis. This methodology circumvents the need for preparing sensitive alkyl (pseudo)halides, thereby enhancing process efficiency and scope. chemrxiv.org The reaction proceeds from native carboxylic acids at or near room temperature and exhibits compatibility with various functional groups, including protic and electrophilic moieties. chemrxiv.orgnih.gov

In this process, aryl acetic acids undergo decarboxylation, generating a benzylic nucleophile that is subsequently aminated via a Chan-Evans-Lam-type mechanism. nih.gov Copper catalysts such as copper(I) iodide (CuI), copper(II) acetate (Cu(OAc)2), or copper(II) triflate (Cu(OTf)2) have been successfully employed. chemrxiv.orgnih.gov Manganese dioxide (MnO2) or molecular oxygen (O2) serve as suitable oxidants. rsc.orgchemrxiv.org For instance, the decarboxylative amination of an aryl acetate with piperidine (B6355638) achieved a notable 92% yield when using CuI and MnO2. chemrxiv.org The use of a mild base can facilitate the reaction when starting from the free carboxylic acid, maintaining high yields. chemrxiv.org

Dehydrative Amination of Alcohols in Aqueous Media

Dehydrative amination of alcohols in aqueous media represents an environmentally benign synthetic route for the formation of C-N bonds, yielding benzylic and allylic amines. This method eliminates the need for hazardous solvents and metal catalysts in some instances. researchgate.net A water-soluble calix nih.govresorcinarene sulfonic acid has been identified as a reusable multifunctional catalyst for this transformation, operating efficiently under mild conditions (e.g., 60 °C for 24 hours). researchgate.net The catalyst functions through a dual mechanism, acting as both a Brønsted acid and an inverse phase-transfer catalyst, which promotes reactivity by forming host-guest complexes in aqueous media. researchgate.net

Furthermore, cobalt(II) complexes, such as Co(hfac)2·xH2O in combination with sodium diphenylphosphinobenzene-3-sulfonate (TPPMS), have been reported to catalyze the direct dehydrative amination of alcohols in water. researchgate.net This atom-economical protocol operates under mild conditions without the necessity for additional bases or additives, producing the corresponding benzylic and allylic anilines with water as the sole byproduct. researchgate.net While 3-iodobenzyl alcohol is a known compound sigmaaldrich.com, specific examples of its direct conversion to this compound via this exact methodology were not detailed in the available literature, but the general applicability to benzylic alcohols suggests its potential as a substrate.

N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology

The N-alkylation of amines with alcohols using the "borrowing hydrogen" (BH) methodology is an atom-economical and environmentally friendly approach for C-N bond formation, with water as the only byproduct. univie.ac.atorganic-chemistry.orgnih.gov This strategy involves a three-step cascade: initial dehydrogenation (oxidation) of the alcohol to a carbonyl compound, followed by condensation with an amine to form an imine, and subsequent hydrogenation (reduction) of the imine back to the N-alkylated amine, regenerating the catalyst. univie.ac.atorganic-chemistry.orgrsc.org

Various transition metal catalysts, including iridium (Ir) and ruthenium (Ru) complexes, have been successfully employed. organic-chemistry.orgnih.govrsc.org For instance, cyclometalated iridium complexes have demonstrated high activity and selectivity in aqueous media, allowing for gram-scale synthesis. nih.gov Ruthenium-catalyzed methods, often utilizing specific amino amide ligands, enable N-alkylation of primary and secondary amines with simple alcohols under mild conditions, sometimes even at room temperature. organic-chemistry.org Beyond transition metals, metal-free organocatalysts, such as N-heterocyclic carbenes, have also been developed to facilitate this borrowing hydrogen process, enabling the N-alkylation of various aromatic and hetero-aromatic amines with benzyl (B1604629) alcohols. rsc.org This broad applicability makes the method suitable for the potential N-alkylation of this compound (a primary amine) or for the use of 3-iodobenzyl alcohol to alkylate other amines.

Metal- and Base-Free Amination with Boronic Acids

A significant advancement in synthetic chemistry is the development of metal- and base-free methods for the amination of arylboronic acids, leading to the formation of primary aromatic amines (anilines). This approach addresses challenges associated with transition-metal catalysis, such as metal contamination and incompatibility with certain functional groups, including halogens. wikipedia.orgorgoreview.com

The method typically employs aminating agents such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or N-alkyl hydroxylamines in the presence of trichloroacetonitrile. wikipedia.orggijash.com The reaction proceeds under mild conditions, often at room temperature, and is operationally simple and scalable. wikipedia.orgorgoreview.comgijash.com Density functional theory calculations suggest that the ortho nitro group in DPH plays a crucial role in lowering the energy barrier for the key 1,2-aryl migration step. wikipedia.org This methodology is effective for structurally diverse primary arylamines, including halogenated anilines. wikipedia.orgorgoreview.com It is important to note that this method directly converts an arylboronic acid to an arylamine, meaning it produces an amine directly attached to the aromatic ring (e.g., 3-iodoaniline (B1194756) from 3-iodophenylboronic acid), rather than a benzylamine (B48309) like this compound, where the amine group is on a methylene (B1212753) linker.

Mannich-type Reactions for Tertiary Benzylamines

The Mannich reaction is a versatile three-component condensation that facilitates the aminoalkylation of an acidic proton adjacent to a carbonyl group. okstate.edu It involves the reaction of an enolizable carbonyl compound, an aldehyde (typically formaldehyde), and a primary or secondary amine (or ammonia) to yield a β-amino-carbonyl compound, known as a Mannich base. okstate.edu The reaction proceeds via the initial formation of an iminium ion (or Schiff base) from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. okstate.edu

To synthesize tertiary benzylamines, a secondary amine can be used as a starting material in the Mannich reaction, directly forming a tertiary amino group in the Mannich base. Alternatively, if a primary amine like this compound is used, it would initially form a secondary amine derivative, which could then potentially undergo further alkylation to yield a tertiary benzylamine. okstate.edu The Mannich reaction has broad applications in organic synthesis, including the construction of complex natural products, pharmaceuticals, and agricultural chemicals. This compound has been explicitly mentioned as a component in Mannich or modified Mannich reactions, indicating its utility as a primary amine building block in such transformations.

Synthesis of this compound Derivatives for Specific Research Applications

This compound serves as a critical building block for synthesizing various derivatives, particularly those with significant research applications in medicinal chemistry.

N6-(3-Iodobenzyl)-2-substituted-adenosine Derivatives

N6-(3-Iodobenzyl)-2-substituted-adenosine derivatives are a class of compounds extensively studied for their biological activity, particularly as agonists for adenosine (B11128) A3 receptors. nih.govnih.govorganic-chemistry.org The introduction of the N6-(3-iodobenzyl) group has been shown to enhance the affinity and selectivity of adenosine analogues for A3 receptors. nih.govorganic-chemistry.org

A common synthetic strategy for these derivatives involves utilizing this compound hydrochloride as a starting reagent. nih.gov For instance, N6-(3-iodobenzyl)-2-chloroadenine can be synthesized by reacting 2,6-dichloropurine (B15474) with this compound hydrochloride in the presence of triethylamine (B128534) in ethanol at room temperature. This intermediate can then be silylated before further coupling reactions. nih.gov Subsequent modifications, such as substitution at the 2-position of the adenosine moiety with groups like chloro, amino, or methylthio, have been explored to optimize affinity and selectivity for adenosine receptor subtypes. nih.govorganic-chemistry.orgnih.gov

Detailed Research Findings: Studies have shown that N6-(3-Iodobenzyl)adenosine exhibits a 2-fold selectivity for A3 versus A1 or A2a receptors, making it one of the first monosubstituted adenosine analogues to demonstrate A3 selectivity. nih.gov Further modifications, such as 2-chloro substitution, can enhance potency and selectivity. For example, 2-chloro-N6-(3-iodobenzyl)adenosine was found to be 7-fold more potent at A3 receptors compared to its 2-H analogue. nih.gov The introduction of a chlorine substituent at the 2-position generally either maintained or slightly increased A1 receptor affinity, while its effect on A3 receptor affinity varied depending on the N6-substituent, often leading to an increased A3/A1 selectivity ratio. organic-chemistry.org

The following table summarizes key binding affinities (Ki values) for selected N6-(3-iodobenzyl)-2-substituted-adenosine derivatives at different adenosine receptor subtypes:

CompoundA1 Receptor Ki (nM)A2a Receptor Ki (nM)A3 Receptor Ki (nM)A3/A1 Selectivity Ratio
N6-(3-Iodobenzyl)adenosine---2-fold (vs A1/A2a) nih.gov
2-Chloro-N6-(3-iodobenzyl)adenosine---7-fold (vs 2-H analogue) nih.gov
N6-(3-Iodobenzyl)-2-(methylthio)-9-methyladenine--0.28 µM (rat A3) nih.gov3-6 fold (vs A1/A2a) nih.gov

Note: Specific Ki values for N6-(3-Iodobenzyl)adenosine and 2-Chloro-N6-(3-iodobenzyl)adenosine were mentioned qualitatively in the text, not with exact numerical values in nM from the provided snippets, hence the dash. The 0.28 µM value is for 2-Chloro-9-(beta-D-erythrofuranosyl)-N6-(3-iodobenzyl)adenine, a related derivative. nih.gov

These derivatives are crucial for understanding adenosine receptor pharmacology and for the potential development of therapeutic agents targeting A3 receptors. organic-chemistry.org

3'-C-methyl Adenosine N6-substituted and N6/C-2 Disubstituted Derivatives

This compound hydrochloride is frequently employed as a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, as well as 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives and novel 2′-C-methyl analogues. sigmaaldrich.comsigmaaldrich.comchembk.comottokemi.com

Research has demonstrated the synthesis of N6-(3-iodobenzyl)adenosine (compound 10) by reacting 6-chloropurine (B14466) riboside with this compound hydrochloride in the presence of triethylamine in ethanol at 80 °C. This compound exhibited a 2-fold selectivity for A3 versus A1 or A2a receptors, marking it as the first monosubstituted adenosine analogue to show any A3 selectivity. nih.gov

Further modifications led to the synthesis of 2-chloro-N6-(3-iodobenzyl)adenosine (compound 11), which proved to be 7-fold more potent than compound 10 at A3 receptors. nih.gov A highly potent and selective A3 adenosine receptor (AR) agonist, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA, compound 13), was synthesized. This compound displayed a Ki value of 0.33 nM and achieved selectivities of approximately 2500-fold against A1 receptors and 1400-fold against A2a receptors. nih.gov

In the context of 3'-C-azidomethyl nucleosides, 9-(3-Azido-3-deoxy-β-D-ribofuranosyl)-N6-(3-iodobenzyl)adenine (compound 5) was synthesized. This involved the reaction of 9-(3-azido-3-deoxy-α-D-ribofuranosyl)-adenine (compound 4) with silylated N6-(3-iodobenzyl)adenine in 1,2-dichloroethane, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). ugent.be Furthermore, 9-[3-Azido-3-deoxy-5-(methylcarbamoyl)-β-D-ribofuranosyl]-N6-(3-iodobenzyl)adenine (compound 35) was obtained from compound 10 with a 60% yield. ugent.be The N6-substitution was also achieved by treating diols 10 and 11 with this compound to produce the 2-Cl-N6-3-iodobenzylamino derivative 12a and 2-H-N6-3-iodobenzylamino derivative 12b, respectively. acs.org

Table 1: Adenosine Derivatives Synthesized with this compound and their Receptor Affinities

CompoundStructure TypeKi at A3 Receptor (nM)Selectivity (A3 vs A1/A2a)Reference
N6-(3-iodobenzyl)adenosine (10)Monosubstituted Adenosine-2-fold (vs A1/A2a) nih.gov
2-chloro-N6-(3-iodobenzyl)adenosine (11)2-Substituted Adenosine-Moderate nih.gov
2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (13, Cl-IB-MECA)Triply-substituted Adenosine0.332500-fold (A1), 1400-fold (A2a) nih.gov
9-[3-Azido-3-deoxy-5-(methylcarbamoyl)-β-D-ribofuranosyl]-N6-(3-iodobenzyl)adenine (35)3'-Azido-3'-deoxy-5'-methylcarbamoyl Adenosine-- ugent.be

Novel 2'-C-methyl Analogues

As noted in the previous section, this compound hydrochloride plays a role in the synthesis of novel 2'-C-methyl analogues of adenosine, often in conjunction with the preparation of 3'-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives. sigmaaldrich.comsigmaaldrich.comchembk.comottokemi.com

Carbacylguanidine Analogues utilizing this compound

Information specifically detailing the synthesis of carbacylguanidine analogues utilizing this compound was not found in the provided search results. The cited reference nih.gov discusses the synthesis of 3'-acetamidoadenosine derivatives, where this compound is used in the preparation of 2-Chloro-N6-(3-iodobenzyl)-9-(3-C-methylcarbamoyl-3-deoxy-β-d-ribofuranosyl) adenine.

Truncated 1'-Homologated 4'-Selenonucleosides with this compound Substituents

This compound is incorporated as a substituent in the synthesis of truncated 1'-homologated 4'-selenonucleosides. A notable example is compound 3h, which features 2-chloro and N6-3-iodobenzylamine substituents. This compound was identified as a potent dual modulator, acting as a PPARγ partial agonist and a PPARδ antagonist. Its binding affinities were reported as Ki = 2.8 μM for PPARγ and Ki = 43 nM for PPARδ. nih.gov This 4'-seleno substitution is reported to preserve ligand functionality while enhancing binding affinity and pharmacological efficacy. nih.gov

4'-Selenoadenosine-5'-N,N-Dimethyluronamide Derivatives with this compound Substitution

A new series of 4′-selenoadenosine-5′-N,N-dimethyluronamide derivatives have been synthesized, demonstrating high potency and selectivity as human A3 adenosine receptor (hA3AR) antagonists. researchgate.netnih.govnih.govmdpi.com These derivatives were developed by converting highly selective A3AR agonists (4′-selenoadenosine-5′-N-methyluronamides) into antagonists through the addition of a second N-methyl group to the 5′-uronamide position. researchgate.netnih.govnih.govmdpi.com

Among the synthesized compounds, the 2-H-N6-3-iodobenzylamine derivative 9f exhibited the highest binding affinity at hA3AR, with a Ki value of 22.7 nM. researchgate.netnih.govnih.govmdpi.com Generally, the 2-H analogues in this series showed superior binding affinity compared to their 2-Cl counterparts. researchgate.netnih.govnih.govmdpi.com The 2-Cl-N6-3-iodobenzylamine derivative 9l demonstrated hA3AR antagonist activity in a cAMP functional assay. researchgate.netnih.govnih.govmdpi.com However, it was observed that the 2-Cl-N6-3-iodobenzyl analogue 9l exhibited a much weaker binding affinity than the corresponding 2-H analogue 9f. nih.gov

Table 2: 4'-Selenoadenosine-5'-N,N-Dimethyluronamide Derivatives with this compound Substitution and hA3AR Binding Affinity

CompoundSubstituentsKi at hA3AR (nM)NotesReference
2-H-N6-3-iodobenzylamine derivative (9f)2-H, N6-3-iodobenzylamine22.7Highest binding affinity in the series; 2-H analogues generally better than 2-Cl. researchgate.netnih.govnih.govmdpi.com
2-Cl-N6-3-iodobenzylamine derivative (9l)2-Cl, N6-3-iodobenzylamine180-250Demonstrated antagonist activity in cAMP functional assay; weaker binding than 2-H analogue 9f. researchgate.netnih.govnih.govmdpi.com

Indole-Modified Latonduine Derivatives via Amination

Specific information regarding the synthesis of Indole-Modified Latonduine Derivatives utilizing this compound via amination was not found within the scope of the conducted searches.

H-Labelled 8-Azido-N-Benzyladenine and Related Compounds

This compound plays a critical role in the proposed synthesis of 3H-labelled 8-azido-N6-[3-3H]benzyladenine (13), a compound of interest for photoaffinity labelling. researchgate.netnih.govresearchgate.net A key intermediate in this synthetic pathway is 8-chloro-N6-(3-iodobenzyl)adenine (11). researchgate.netnih.govresearchgate.net

The process involves the catalytic reduction of 8-chloro-N6-(3-iodobenzyl)adenine (11) with tritium (B154650) gas at room temperature. This reaction leads to deiodination and subsequently yields N6-[3-3H]benzyl-8-chloro-adenine (12). researchgate.netnih.gov This synthetic approach is advantageous as it allows for high-specific-activity labelling directly within the benzene (B151609) ring of the benzyl group. nih.gov

Furthermore, 8-azido-N6-benzyladenine (8N3BA), a potential photoaffinity reagent for cytokinin, has been synthesized through various methods. One method involves starting from 8-bromoadenosine, followed by azide (B81097) replacement, N-1 benzylation, rearrangement to the N-6-benzyl derivative, and subsequent acid hydrolysis. nih.gov Another facile synthesis of 8-azido-N6-benzyladenine from 6,8-dichloropurine allows for the strategic placement of the label within the benzyl group, enabling variations in cytokinin activity through substituent introduction. nih.govresearchgate.net Additionally, bromination of 6-benzylaminopurine (B1666704) with Br2 in acetic acid in the presence of sodium acetate afforded 6-benzylamino-8-bromopurine, which could then be transformed into 8-azido-6-benzylaminopurine. nih.gov

Reaction Mechanisms and Reactivity Studies of 3 Iodobenzylamine

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine (-NH₂) group in 3-iodobenzylamine acts as a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the amine group to participate in various nucleophilic substitution reactions. For instance, the compound is widely utilized in bioconjugation processes, where the amine group forms covalent bonds with biomolecules, enabling the development of targeted drug delivery systems and chemical probes for biological studies. chemimpex.comchemimpex.com This inherent reactivity makes this compound a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. chemimpex.comchemimpex.com

Role of the Iodine Atom in Chemical Transformations

The iodine atom in this compound plays a significant role in its chemical transformations, particularly due to its nature as a good leaving group and its ability to participate in various metal-catalyzed reactions and non-covalent interactions. cymitquimica.comiodobenzene.ltd

Participation in Cross-Coupling Reactions

The aryl iodide moiety of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation in organic synthesis. wikipedia.orglibretexts.org

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds, typically between an organoborane (such as a boronic acid) and an organohalide, catalyzed by a palladium complex in the presence of a base. libretexts.orgwikipedia.org The mechanism generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation where the organoboron compound transfers its organic group to palladium, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org this compound has been successfully employed as a starting material in Suzuki-Miyaura coupling reactions with various boronic acids to synthesize more complex structures. uva.nl This reaction is widely applied in the synthesis of diverse organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The Stille coupling reaction is another versatile palladium-catalyzed cross-coupling method that facilitates the formation of carbon-carbon bonds between an organotin compound (organostannane) and an organic electrophile, typically an aryl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound is a suitable substrate for Stille coupling due to its aryl iodide functionality, allowing for the introduction of various organic fragments. mcmaster.cacnreagent.com While highly versatile, a notable consideration for Stille coupling is the inherent toxicity of the organotin reagents involved. wikipedia.orgorganic-chemistry.org

Table 2: Representative Cross-Coupling Reactions Involving the Iodine Atom

Reaction TypeKey ReactantsCatalystsNotes
Suzuki-Miyaura CouplingAryl halide, Organoborane (e.g., boronic acid)Palladium complex (e.g., Pd(0))Forms C-C bonds; requires a base; widely used in synthesis of polyolefins, styrenes, biphenyls. libretexts.orgwikipedia.orguva.nl
Stille CouplingAryl halide, Organotin compound (organostannane)Palladium catalystForms C-C bonds; versatile with various R-groups; organotin compounds are generally toxic. wikipedia.orgorganic-chemistry.orgmcmaster.cacnreagent.com

Halogen Bonding Interactions in Molecular Systems

Halogen bonding (XB) is a non-covalent interaction that occurs between an electron-deficient region (known as a σ-hole) on a covalently bonded halogen atom (acting as a Lewis acid or electron acceptor) and an electron-rich region (a Lewis base or electron donor), such as a lone pair of electrons on an atom or a π-system. rsc.orgacs.org Iodine, being the largest and most polarizable halogen, typically forms the strongest halogen bonds, following the trend F << Cl < Br < I. rsc.orgacs.org

The iodine atom in this compound can participate in such interactions. For instance, in an analogous compound, N,N-Diethyl-N-(4-iodobenzyl)amine, the iodine atom has been shown to participate in halogen bonding, influencing its binding affinity to various receptors and enzymes. While the ability of iodine to form strong halogen bonds is well-established, the specific context and molecular environment are crucial, as demonstrated by studies where 4-iodobenzylamine (B181653) did not form halogen bonds with urokinase-type plasminogen activator (uPA) in a particular binding pocket, even though bromine analogues did. rsc.org This highlights the nuanced nature of halogen bonding and its dependence on the specific molecular system.

Influence of Iodine Position on Reactivity

The position of the iodine atom on the aromatic ring significantly influences the reactivity of iodobenzylamine derivatives. This positional effect can be attributed to a combination of electronic and steric factors that alter the electron density and accessibility of the iodine atom. A comparative study involving the analogous compounds N,N-Diethyl-N-(3-iodobenzyl)amine and its para-isomer, N,N-Diethyl-N-(4-iodobenzyl)amine, demonstrated this influence. N,N-Diethyl-N-(3-iodobenzyl)amine exhibited higher reactivity in copper(I)-catalyzed amination reactions compared to its 4-iodo derivative. This finding underscores that the meta-positioning of the iodine atom in this compound can impart distinct reactivity profiles compared to its ortho or para isomers, which is a critical consideration in synthetic design and reaction optimization.

Comparison of Reactivity with 4-Iodobenzylamine Derivatives

The position of the iodine atom on the aromatic ring significantly influences the reactivity of iodobenzylamine derivatives. Studies have shown that N,N-Diethyl-N-(3-iodobenzyl)amine, an isomer of N,N-Diethyl-N-(4-iodobenzyl)amine, exhibits higher reactivity in copper(I) iodide (CuI)-catalyzed amination reactions. Specifically, the 3-iodo isomer achieved yields greater than 20%, whereas the 4-iodo analog yielded less than 20% under similar conditions. This difference underscores the importance of the iodine's position in directing chemical transformations.

The following table summarizes the comparative reactivity:

Compound NameIodo PositionKey Findings (CuI-catalyzed amination)
N,N-Diethyl-N-(3-iodobenzyl)amine3-positionHigher reactivity (>20% yield)
N,N-Diethyl-N-(4-iodobenzyl)amine4-positionLower reactivity (<20% yield)

Radical Reactions and Mechanistic Investigations

Radical reactions involving benzylamines, including this compound, are areas of ongoing mechanistic investigation. The involvement of radical pathways has been observed in various transformations. For instance, the design and development of quinone catalysts for aerobic C–N bond formation have implicated radical mechanisms, with this compound being a substrate in such studies. wisc.edu Mechanistic investigations often involve the use of radical scavengers to confirm the presence of radical intermediates, as demonstrated in studies involving trifluoromethyl radicals where scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BHT (butylated hydroxytoluene) were used to confirm radical involvement. nih.gov

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes are crucial in many radical reactions involving amines. In the context of benzylamines, SET catalysis can lead to the formation of aminium radical cations. rsc.org For example, the α-arylation of N,N-dimethylbenzylamine via SET catalysis proceeds through the formation of an aminium radical cation, selectively targeting the N-methyl group. rsc.org However, the introduction of a hydrogen atom transfer (HAT) catalyst, such as PhC(O)SH, can alter this regioselectivity, directing the arylation to the N-benzylic position. rsc.org This indicates a synergistic interplay between SET and HAT in controlling the reaction outcome. SET processes have been increasingly recognized as feasible mechanisms in systems previously thought to operate solely via two-electron cooperative mechanisms, leading to the formation of radical ion pairs. nih.govuva.nl

Oxidative Transformations of the Amine Group

The amine group in this compound can undergo various oxidative transformations. One notable example is its use in the W(CO)6-catalyzed oxidative carbonylation of primary amines to N,N′-disubstituted ureas. cmu.edu In this reaction, this compound (m-iodobenzylamine) was converted to its respective N,N′-disubstituted urea (B33335) with a yield of 39% when the reaction was run in dichloromethane (B109758) (CH2Cl2). cmu.edu Interestingly, the yield increased to 70% upon the addition of water to the reaction mixture, suggesting a solvent effect on the oxidative process. cmu.edu This highlights the potential for converting the primary amine functionality into more complex nitrogen-containing structures through oxidative pathways.

Reduction Reactions of the Amine or Related Functional Groups

Reduction reactions are fundamental to the synthesis of amines and can involve various functional groups. While direct reduction of the amine group itself is less common as a synthetic strategy for forming the amine, the amine functionality can be formed through the reduction of other groups. For instance, this compound can be synthesized by the reduction of 3-iodobenzaldehyde (B1295965) with ammonia (B1221849) or the reduction of 3-iodobenzoic acid using lithium aluminum hydride (LiAlH4). ontosight.ai LiAlH4 is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles and amides to amines. libretexts.orgimperial.ac.uk The reduction of an oxime group to an amino group is another pathway to obtain amines. iodobenzene.ltd

The following table outlines common reduction pathways for amine synthesis:

Precursor Functional GroupReducing Agent/MethodProduct Functional Group
Aldehyde (e.g., 3-iodobenzaldehyde)Ammonia (reductive amination)Amine (this compound)
Carboxylic Acid (e.g., 3-iodobenzoic acid)Lithium Aluminum Hydride (LiAlH4)Amine (this compound)
NitrileLithium Aluminum Hydride (LiAlH4)Primary Amine
AmideLithium Aluminum Hydride (LiAlH4)Amine
OximeReduction (general)Amino group
Nitro group (on aromatic ring)Reduction (various methods)Arylamine

Advanced Spectroscopic and Analytical Characterization for Derivatives of 3 Iodobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For derivatives of 3-iodobenzylamine, both ¹H and ¹³C NMR provide key data regarding the arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing iodine atom. The benzylic protons (CH₂) adjacent to the nitrogen atom typically resonate as a singlet or a multiplet, depending on the substituent on the nitrogen, usually in the range of δ 3.8-4.8 ppm.

For instance, in the derivative (2S,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,N-dimethyltetrahydroselenophene-2-carboxamide, the aromatic protons of the 3-iodobenzyl moiety show distinct signals: a singlet at δ 7.71, a doublet at δ 7.56 (J = 7.4 Hz), another doublet at δ 7.33 (J = 7.7 Hz), and a triplet at δ 7.04 (J = 7.8 Hz) nih.gov. The benzylic protons (CH₂) appear as a broad singlet at δ 4.74 nih.gov. Similarly, for N-Fmoc-3-iodobenzylamine, the benzylic protons (CH₂) are observed as a multiplet at δ 3.92 ppm uva.nl.

Table 1: Selected ¹H NMR Chemical Shifts (δ) for this compound Derivatives

Compound Aromatic Protons (ppm) Benzylic (CH₂) Protons (ppm) Other Key Signals (ppm) Solvent
(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,N-dimethyltetrahydroselenophene-2-carboxamide nih.gov 7.71 (s, 1H), 7.56 (d, 1H), 7.33 (d, 1H), 7.04 (t, 1H) 4.74 (bs, 2H) 8.45 (s, 1H), 8.27 (s, 1H), 6.21 (d, 1H) MeOD + CDCl₃

s = singlet, d = doublet, t = triplet, m = multiplet, bs = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound derivatives, the carbon atom bonded to the iodine (C-I) shows a characteristic signal at a relatively low field (around δ 95 ppm) due to the heavy atom effect of iodine. The other aromatic carbons resonate in the typical range of δ 120-145 ppm. The benzylic carbon (CH₂) signal is usually found around δ 40-50 ppm.

In the case of (2S,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,N-dimethyltetrahydroselenophene-2-carboxamide, the carbon atoms of the 3-iodobenzyl group have been assigned the following chemical shifts: δ 142.5, 137.8, 137.7, 131.6, 128.1, and 95.6 (C-I) nih.gov. The benzylic carbon resonates at δ 42.5 nih.gov. The number of signals in the aromatic region can also help determine the substitution pattern of the benzene ring hw.ac.uk.

Table 2: Selected ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

Compound Aromatic Carbons (ppm) Benzylic (CH₂) Carbon (ppm) C-I Carbon (ppm) Solvent
(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,N-dimethyltetrahydroselenophene-2-carboxamide nih.gov 142.5, 137.8, 137.7, 131.6, 128.1 42.5 95.6 DMSO-d⁶

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation nih.govresearchgate.net. In the context of this compound derivatives, ESI-MS is used to accurately determine the molecular weight and confirm the elemental formula. For example, the high-resolution mass spectrum (HRMS) of (2S,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,N-dimethyltetrahydroselenophene-2-carboxamide was obtained using Fast Atom Bombardment (FAB), a similar soft ionization technique, which showed an (M+H)⁺ ion at m/z 588.9971, confirming its calculated formula C₁₉H₂₁IN₆O₃Se nih.gov. ESI-MS is also employed to identify impurities and byproducts in synthetic preparations of related compounds like m-iodobenzylguanidine researchgate.net.

Photodissociation (PD) mass spectrometry is an advanced technique that uses photons to induce fragmentation of ions nih.govresearchgate.net. For derivatives containing an aryl-iodide motif, such as this compound, UV-photodissociation (UVPD) is particularly effective qut.edu.au. The carbon-iodine bond is labile and can be selectively cleaved by absorbing a photon, typically from a 266 nm laser nih.govqut.edu.au. This cleavage generates a reactive phenyl radical species, which then directs further fragmentation of the molecule nih.gov. This radical-directed dissociation provides extensive and structurally informative fragment ions, allowing for detailed structural elucidation that might not be possible with other fragmentation methods like collision-induced dissociation (CID) nih.govqut.edu.au. This technique is especially valuable for pinpointing the location of modifications or functional groups within the molecule qut.edu.au.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, usually ion selection, fragmentation, and analysis of the fragments wikipedia.org. An ion of a particular m/z (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides detailed structural information by revealing the connectivity of the molecule chemguide.co.uk. In the analysis of derivatives like m-iodobenzylguanidine (MIBG), a compound structurally related to this compound, HPLC-tandem mass spectrometry is used to determine impurities and degradation products researchgate.net. The fragmentation patterns of the precursor ion and its impurities, obtained through techniques like enhanced product ion (EPI) scans, allow for the definitive identification of their structures researchgate.net. Common fragmentation patterns for benzylamines often involve cleavage at the benzylic C-C bond, leading to the formation of a stable tropylium ion (m/z 91) if no iodine is present, or a related iodinated benzyl (B1604629) cation whitman.edu. The presence of the iodine atom (mass 127) and its characteristic isotopic signature provides a clear marker in the mass spectrum libretexts.orgyoutube.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy provides key information about the presence of the primary amine, the aromatic ring, and other functional moieties introduced during synthesis.

Fourier-Transform Infrared (FTIR) spectroscopy is a standard method for obtaining high-quality infrared spectra. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The primary amine group (-NH₂) is particularly notable, typically showing two distinct bands for asymmetric and symmetric N-H stretching vibrations. researchgate.netmasterorganicchemistry.com Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while C-H stretches from the methylene (B1212753) (-CH₂) group are observed just below 3000 cm⁻¹. masterorganicchemistry.com The carbon-carbon double bond stretching vibrations within the benzene ring are also visible in the 1600-1450 cm⁻¹ region.

When this compound is derivatized, for example, through reactions involving the amine group, new characteristic peaks will appear in the FTIR spectrum. The formation of a secondary amine, for instance, would result in a single N-H stretching peak instead of the two seen for the primary amine. spectroscopyonline.com The introduction of a carbonyl group in an amide derivative would produce a strong C=O stretching band, typically in the 1630-1850 cm⁻¹ range. masterorganicchemistry.com Spectral data for this compound hydrochloride have been recorded using the Mull technique. nih.gov

Table 1: Typical FTIR Absorption Ranges for this compound Functional Groups

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500 (typically two bands)
Primary Amine (R-NH₂)N-H Bend (scissoring)1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Methylene (-CH₂-)C-H Stretch2850 - 2960
Carbon-Iodine BondC-I Stretch500 - 600

Attenuated Total Reflectance (ATR) is an IR sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. ATR-IR spectra are generally comparable to those obtained by traditional transmission methods like FTIR with a Mull or KBr pellet. The technique is particularly useful for obtaining rapid and reproducible spectra of synthesized derivatives of this compound. researchgate.net Spectral data for this compound hydrochloride have been obtained via the ATR-IR method. nih.gov The key diagnostic peaks corresponding to the N-H, aromatic C-H, and other functional groups are readily identifiable, making it a valuable tool for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of chemical compounds. For this compound and its derivatives, reversed-phase HPLC is commonly employed. This method allows for the separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. researchgate.netresearchgate.net

In a typical HPLC analysis for purity assessment of a this compound derivative, a C8 or phenyl-type analytical column is used. researchgate.netscirp.org The mobile phase often consists of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent such as acetonitrile, run in a gradient elution mode. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound provides strong UV absorbance. For instance, commercial sources specify a purity of ≥98.0% for this compound hydrochloride as determined by HPLC. fishersci.ca The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Example HPLC Method Parameters for Amine Analysis

ParameterCondition
Column Reversed-Phase C8 or Phenyl, 5 µm particle size
Mobile Phase A Aqueous Ammonium Formate Buffer
Mobile Phase B Acetonitrile
Elution Gradient
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~229 nm
Sample Volume 5 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for qualitative analysis. fishersci.com In the context of synthesizing derivatives of this compound, TLC is an indispensable tool for several purposes:

Reaction Monitoring: The progress of a reaction can be easily followed by spotting the reaction mixture on a TLC plate over time. The disappearance of the starting material spot (e.g., this compound) and the appearance of a new product spot indicate the reaction's progression.

Purity Assessment: A preliminary assessment of a product's purity can be made by observing the number of spots that appear for a given sample. A pure compound should ideally show a single spot.

Solvent System Selection: TLC is used to determine the optimal solvent system (mobile phase) for separation in column chromatography purification.

For amines like this compound, silica gel plates are commonly used as the stationary phase. After developing the plate in a suitable solvent system, the spots can be visualized under UV light. If the compounds are not UV-active or for better visualization, derivatization reagents can be used. labinsights.nl A common reagent for primary and secondary amines is ninhydrin, which reacts with the amine to produce a distinctively colored spot (typically purple or yellow). labinsights.nl The retention factor (Rf value) of each spot is calculated to help in the identification of compounds.

Computational Chemistry and Molecular Modeling Studies of 3 Iodobenzylamine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for elucidating the electronic structure and properties of molecules. They provide a detailed understanding of charge distribution, potential reactive sites, and non-covalent interactions.

Electrostatic Potential (ESP) Analysis

Electrostatic Potential (ESP) maps are powerful tools derived from quantum chemical calculations that visually represent the charge distribution across the surface of a molecule youtube.comucsb.edu. These maps illustrate variably charged regions, with red typically indicating negative electrostatic potential (electron-rich areas) and blue indicating positive electrostatic potential (electron-deficient areas) youtube.comwalisongo.ac.id. By visualizing these charge distributions, ESP analysis helps in predicting how molecules might interact with one another, particularly in processes involving nucleophilic or electrophilic attacks, or the formation of non-covalent bonds youtube.comucsb.eduwalisongo.ac.id.

For 3-Iodobenzylamine derivatives, ESP analysis can reveal the presence of a "sigma hole" on the iodine atom. A sigma hole is a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, along the extension of the R–X bond axis (where R is the rest of the molecule and X is the halogen) nsf.govacs.org. This electropositive region makes the iodine atom capable of forming attractive interactions with electron-rich sites (nucleophiles), a phenomenon known as halogen bonding nsf.govacs.org. Such analysis is typically performed using Density Functional Theory (DFT) methods, often with specific basis sets, to generate accurate potential maps walisongo.ac.idrowleygroup.net.

MP2 Calculations for Halogen Bonding

Møller–Plesset perturbation theory of second order (MP2) is a quantum chemical method widely employed for calculating interaction energies, especially for non-covalent interactions such as hydrogen bonds and halogen bonds rowleygroup.netnih.govresearchgate.netnih.gov. Halogen bonding, a highly directional non-covalent interaction, is increasingly recognized for its importance in molecular recognition, crystal engineering, and medicinal chemistry acs.orgresearchgate.netnih.gov.

For iodinated compounds, MP2 calculations can accurately quantify the strength of halogen bond interactions. These calculations often utilize specialized basis sets, such as aug-cc-pVTZ-PP for iodine atoms and aug-cc-pVTZ for other atoms (e.g., hydrogen, carbon, nitrogen, oxygen), to ensure a high level of accuracy in determining interaction energies nih.gov. The calculated interaction energies are typically corrected for basis set superposition error (BSSE) using methods like the counterpoise method nih.gov. While specific MP2 calculations for this compound itself were not detailed in the search results, the principles and methodologies are directly applicable to understanding the halogen bonding capabilities of its iodine substituent and its derivatives in various molecular contexts.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein biomedpharmajournal.orgasiapharmaceutics.info. This method is indispensable in drug discovery, enabling the identification of potential drug candidates and the optimization of their design by simulating their interactions with target proteins biomedpharmajournal.orgasiapharmaceutics.infomdpi.com.

Ligand Binding Affinity Prediction

A key outcome of molecular docking simulations is the prediction of ligand binding affinity, which quantifies the strength of the interaction between a compound and its target mdpi.com. Binding affinity is typically expressed as an inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating stronger binding mdpi.com.

Studies on this compound derivatives have demonstrated their potential as ligands for biological targets. For instance, a molecular modeling study on 4′-selenoadenosine-5′-N,N-dimethyluronamide derivatives, which included a this compound moiety, investigated their binding affinity at the human A3 adenosine (B11128) receptor (hA3AR) mdpi.comresearchgate.net. Among the synthesized compounds, the 2-H-N6-3-iodobenzylamine derivative 9f exhibited notable binding affinity at hA3AR, with a Ki value of 22.7 nM mdpi.comresearchgate.net. This highlights the utility of computational modeling in identifying potent derivatives and understanding their interaction with biological receptors.

Table 1: Binding Affinity of a this compound Derivative at hA3AR

CompoundTarget ReceptorBinding Affinity (Ki)Reference
2-H-N6-3-iodobenzylamine derivative 9fhA3AR22.7 nM mdpi.comresearchgate.net

Optimal Binding Pose Determination

Beyond predicting binding affinity, molecular docking simulations are critical for determining the optimal binding pose of a ligand within the receptor's binding site walisongo.ac.id. This involves identifying the most energetically favorable orientation and conformation of the ligand, as well as the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex walisongo.ac.idasiapharmaceutics.info.

For this compound derivatives, understanding the optimal binding pose can provide insights into how the iodine atom and the benzylamine (B48309) scaffold contribute to interactions with the target. For example, in the study of hA3AR antagonists, molecular modeling suggested a crucial role for hydrogen bonding in the activation of hA3AR, implying that the determined binding pose illuminated specific interactions that contribute to the observed affinity mdpi.comresearchgate.net. Such detailed structural information is invaluable for guiding further chemical modifications to enhance potency, selectivity, and other desirable pharmacological properties in rational drug design asiapharmaceutics.info.

Homology Modeling of Receptor-Ligand Complexes

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known 3D structure of one or more homologous (evolutionarily related) proteins, known as templates nih.govunimib.ituw.edu.pl. This method is particularly valuable when experimental structures of the target receptor are unavailable, which is often the case for many G-protein coupled receptors (GPCRs) and other membrane proteins nih.gov.

In the context of this compound derivatives, homology modeling can be employed to construct reliable 3D models of target receptors that interact with these compounds. These homology models then serve as the foundation for subsequent molecular docking simulations, allowing researchers to study the binding modes and interactions of the derivatives within a predicted receptor environment unimib.itnih.govucanr.edu. Ligand-guided homology modeling is an advanced approach that leverages known ligand-receptor interactions to refine the accuracy of the predicted receptor models, making them more suitable for virtual screening and the discovery of novel compounds nih.gov. By combining homology modeling with molecular docking, researchers can gain a comprehensive understanding of the molecular determinants of ligand affinity and selectivity, crucial for the design and optimization of this compound derivatives as potential therapeutic agents nih.govunimib.it.

Applications of 3 Iodobenzylamine in Medicinal Chemistry and Drug Discovery Research

Precursor in Pharmaceutical Synthesis

3-Iodobenzylamine is widely utilized as a key intermediate in the production of diverse pharmaceutical agents. Its unique chemical properties allow for the introduction of iodine and amine moieties into different molecular structures, which is essential for developing novel therapeutic compounds. ontosight.aichemimpex.comguidechem.com

Development of Drugs Targeting Neurological Disorders

The compound plays a significant role in the synthesis of pharmaceuticals aimed at neurological disorders. Researchers leverage this compound as a precursor in the development of drugs that may target conditions affecting the nervous system. chemimpex.comchemimpex.com The intricate nature of the brain and the complexity of neurological disorders necessitate the development of highly targeted medications. biospace.com

Synthesis of Compounds with Potential Antitumor Activity

This compound has been employed in the synthesis of novel compounds exhibiting promising antitumor activities. This highlights its relevance in the ongoing efforts of drug discovery for cancer treatment. chemimpex.com The development of new thiourea (B124793) derivatives, for instance, has shown significant cytotoxic effects against various cancer cell lines, with some compounds demonstrating stronger results than reference drugs like doxorubicin. nih.govmdpi.comekb.egmdpi.com

Synthesis of Compounds with Potential Antimicrobial Activity

The utility of this compound extends to the synthesis of compounds possessing potential antimicrobial activities. Research has utilized this compound in the creation of new agents designed to combat bacterial and fungal infections. chemimpex.comfrontiersin.orgresearchgate.netmdpi.combeilstein-journals.orgmdpi.com Many indole (B1671886) diketopiperazine alkaloids, for example, have demonstrated good antibacterial and moderate antifungal activity. frontiersin.org

Synthesis of Radiopharmaceuticals

One of the significant applications of this compound is in the development of radiopharmaceuticals, where the iodine atom can be replaced with a radioactive isotope. ontosight.ai These radiolabeled compounds are vital for diagnostic imaging and, in some cases, for therapeutic applications. nih.gov

This compound is a crucial starting material for the synthesis of meta-iodobenzylguanidine (MIBG), which is subsequently radioiodinated to produce radiopharmaceuticals like [¹²³I]MIBG and [¹³¹I]MIBG. These radiotracers are widely used in nuclear medicine for imaging various neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, and for studying sympathetic innervation of the heart. nih.govgoogle.comthieme-connect.comresearchgate.netiaea.orgbrieflands.com

The synthesis of MIBG often involves the addition reaction between this compound hydrochloride and cyanamide (B42294) to yield 3-iodobenzylguanidine bicarbonate. This intermediate can then be further processed, for example, by protecting the NH group and subsequently undergoing a substitution reaction with a stannyl (B1234572) precursor to prepare no-carrier-added [*I]MIBG. google.comthieme-connect.com

Example Synthesis Pathway for MIBG Precursor (Simplified) google.com

StepReactantsProductKey Reaction Type
1This compound hydrochloride, Cyanamide3-Iodobenzylguanidine bicarbonateAddition Reaction
23-Iodobenzylguanidine bicarbonate, Di-tert-butyl dicarbonateN,N′-bis(tert-butyloxycarbonyl)-N-(3-iodobenzyl)guanidineProtection
3N,N′-bis(tert-butyloxycarbonyl)-N-(3-iodobenzyl)guanidine, Bis(tri-n-butyltin)N,N′-bis(tert-butyloxycarbonyl)-3-(tri-n-butyltin)benzylguanidine (MSnBG)Substitution (Pd-catalyzed)

Iodine-123 labeled amines are utilized in cerebral perfusion imaging, where their brain uptake is proportional to cerebral blood flow. These radioactive tracers are retained in the brain for a sufficient duration, allowing for imaging with standard instrumentation. osti.govnih.gov While this compound itself may not be directly labeled with I-123 for brain studies in all cases, its structural motif and the ability to introduce an iodine atom make it relevant for the development of such compounds. For instance, derivatives like N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)-5-iodobenzylamine have been synthesized and evaluated as potential serotonin (B10506) transporter ligands for PET imaging. nih.gov Other research has explored iodine-123 labeled aminomethylchromans as potential agonist ligands for SPECT imaging of dopamine (B1211576) D2/3 receptors. nih.govresearchgate.netuva.nl

Table: Key Applications and Related Compounds

Application AreaRole of this compoundRelated Compounds/Examples
Pharmaceutical Synthesis Key intermediate, versatile building blockVarious pharmaceuticals, biologically active molecules
Neurological Disorders Precursor in drug developmentCompounds targeting neurological pathways
Antitumor Activity Used in synthesis of novel compoundsThiourea derivatives, indazole derivatives
Antimicrobial Activity Used in synthesis of novel compoundsIndole diketopiperazine alkaloids, thiourea derivatives
Radiopharmaceuticals Source of iodine for isotopic replacementMIBG, I-123 labeled amines for brain imaging

Adenosine (B11128) Receptor Ligand Design

This compound has been instrumental in the design of adenosine receptor (AR) ligands, particularly those targeting the A3 adenosine receptor (A3AR). Modifications of adenosine at the 5'- and/or N6-positions with groups that enhance A3 potency have been shown to result in moderate A3 selectivity google.com. The N6-(3-iodobenzyl) moiety is a key structural feature that contributes to high affinity and selectivity for the A3AR nih.gov.

A3 Adenosine Receptor Agonists and Antagonists

The N6-(3-iodobenzyl) group has been widely incorporated into adenosine derivatives to develop potent and selective A3AR agonists and antagonists. A notable example is N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA, PubChem CID: 123683), which is a highly potent A3AR agonist, demonstrating 50-fold selectivity for A3 versus A1 or A2a receptors google.comuni-freiburg.deacs.org. A closely related compound, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2-Cl-IB-MECA, PubChem CID: 3035850), is also a potent and selective A3AR agonist acs.orgfishersci.comuni-freiburg.demdpi.comnih.govuniversiteitleiden.nlzhanggroup.org. These compounds have progressed to advanced clinical trials, showing promising results in conditions like psoriasis and rheumatoid arthritis, where the A3AR is a therapeutic target acs.org.

Interestingly, modifications to these agonists can convert them into antagonists. For instance, the addition of a second N-methyl group to the 5'-uronamide position of 4'-selenoadenosine-5'-N-methyluronamides, which are selective A3AR agonists, can convert them into selective antagonists mdpi.comresearchgate.net. For example, a 2-H-N6-3-iodobenzylamine derivative (compound 9f) exhibited high binding affinity at human A3AR (Ki = 22.7 nM), demonstrating antagonist activity mdpi.comresearchgate.net.

Structure-Activity Relationships in Adenosine Derivatives

The incorporation of the 3-iodobenzyl group at the N6 position of adenosine derivatives significantly influences their binding affinity and selectivity for adenosine receptors, particularly the A3AR nih.govmdpi.com. Research into structure-activity relationships (SAR) has revealed that the N6-(3-iodobenzyl) substituent is well-suited for A3 affinity nih.gov.

Table 1 summarizes binding affinities of selected this compound-containing adenosine derivatives at the human A3AR:

CompoundPubChem CIDhA3AR Binding Affinity (Ki)ActivityReference
N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA)123683Potent AgonistAgonist google.comuni-freiburg.de
2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2-Cl-IB-MECA)3035850Highly Selective AgonistAgonist fishersci.comuni-freiburg.de
2-H-N6-3-iodobenzylamine derivative (Compound 9f)Not found22.7 nMAntagonist mdpi.comresearchgate.net
2-chloro-N6-3-iodobenzylamine derivative (Compound 9l)Not foundN/AAntagonist mdpi.comresearchgate.net

Further SAR studies have shown that in the 2-H series of 4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives, the binding affinity at human A3AR was influenced by the halogen at the 3-position of the benzyl (B1604629) group, with 3-I-benzyl derivatives exhibiting higher affinity compared to 3-Br-benzyl, 3-Cl-benzyl, and 3-F-benzyl derivatives mdpi.com. This indicates a favorable hydrophobic interaction at the human A3AR binding site with the 3-iodobenzyl group mdpi.com.

PPARγ/δ Dual Modulators

Beyond adenosine receptors, this compound derivatives have also shown utility in modulating peroxisome proliferator-activated receptors (PPARs), specifically as dual modulators of PPARγ and PPARδ nih.govnih.govnus.edu.sg. PPARs are ligand-activated transcription factors that regulate energy homeostasis and play crucial roles in glucose and lipid metabolism, inflammation, and atherosclerosis mdpi.comnih.gov.

Enhancement of Adiponectin Production

Certain A3AR ligands, including N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), have been found to promote adiponectin production during adipogenesis in human bone marrow mesenchymal stem cells (hBM-MSCs) nih.gov. Adiponectin is an adipokine primarily secreted by white adipocytes, known for enhancing insulin (B600854) sensitivity, reducing inflammation, and protecting against atherosclerosis rupahealth.comopenmedicinejournal.com. The adiponectin-promoting activity of these A3AR ligands was not correlated with their A3AR binding affinities, suggesting an alternative mechanism nih.gov. Target deconvolution studies revealed that this activity significantly correlated with their binding to both PPARγ and PPARδ, indicating a dual PPARγ partial agonist and PPARδ antagonist activity nih.govnih.govnus.edu.sg.

Promotion of Adipogenic Differentiation

In addition to enhancing adiponectin production, these this compound-containing compounds also promote adipogenic differentiation in hBM-MSCs nih.govnih.govnus.edu.sg. For instance, compound 3h, a 4'-selenonucleoside featuring 2-chloro and N6-3-iodobenzylamine substituents, was identified as a potent PPARγ partial agonist (Ki = 2.8 μM) and PPARδ antagonist (Ki = 43 nM) nih.govnus.edu.sg. This compound significantly enhanced adiponectin production and promoted adipogenic differentiation in hBM-MSCs, highlighting the potential of such derivatives as therapeutic agents for metabolic disorders associated with hypoadiponectinemia nih.govnus.edu.sg.

Privileged Scaffolds and Chemical Library Design

The consistent presence and significant pharmacological activity of the 3-iodobenzyl moiety in diverse bioactive compounds, particularly in adenosine receptor ligands and PPAR modulators, suggest its role as a "privileged scaffold" or a key component in the design of chemical libraries nih.govzhanggroup.orguni-goettingen.de. A privileged scaffold is a molecular framework that is capable of binding to multiple receptors with high affinity, making it a valuable starting point for drug discovery uni-goettingen.de. The ability of this compound to be readily incorporated into complex molecular structures and to confer desirable pharmacological properties makes it a valuable building block in combinatorial chemistry and the development of diverse chemical libraries for screening against various biological targets ontosight.aigoogle.comnih.gov. Its strategic placement at the N6 position of adenosine derivatives, for example, has consistently led to compounds with enhanced A3AR affinity and selectivity, demonstrating its utility in rational drug design nih.govmdpi.com.

Development of Targeted Drug Delivery Systems

The amine functional group present in this compound is instrumental in its application within the development of targeted drug delivery systems. This reactive amine facilitates straightforward conjugation with various biomolecules and other compounds, thereby enabling the creation of systems designed to deliver therapeutic agents precisely to their intended sites of action within the body chemimpex.comchemimpex.com. This bioconjugation capability is crucial for enhancing the specificity and efficacy of drug delivery while minimizing off-target effects and systemic toxicity chemimpex.com.

Research has indicated the utility of this compound in the context of polymeric systems for drug delivery. For instance, it has been selected as a model compound to characterize the accessibility and reactivity of azlactone groups in perpendicularly-oriented copolymers, highlighting its role in the design and fabrication of soft materials and surfaces relevant to drug delivery wisc.edugoogleapis.com. The integration of such compounds into advanced delivery platforms aims to achieve controlled release, improved drug stability, and enhanced cellular uptake, which are critical features for effective targeted therapies openaccessjournals.com. The strategic incorporation of this compound into these systems contributes to the ongoing advancements in nanotechnology-based drug delivery, which utilizes nanoparticles like liposomes and polymeric nanoparticles to encapsulate and selectively deliver drugs openaccessjournals.comijbcp.com.

Bioactive Molecule Synthesis

This compound serves as a crucial precursor and key intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. Its chemical reactivity allows for its incorporation into complex molecular structures that exhibit diverse pharmacological activities chemimpex.comchemimpex.comontosight.ai.

Detailed research findings highlight its role in the synthesis of compounds with promising therapeutic potential:

Pharmaceuticals and Drug Candidates: this compound is widely utilized as a key intermediate in the production of various pharmaceutical agents, including those specifically targeting neurological disorders chemimpex.comchemimpex.com. Its versatility as a building block contributes to the development of potential drug candidates across different disease areas chemimpex.com.

Antitumor and Antimicrobial Agents: Researchers have successfully employed this compound in the synthesis of novel compounds demonstrating promising antitumor and antimicrobial activities, underscoring its relevance in contemporary drug discovery efforts chemimpex.com.

Radiopharmaceuticals: The iodine atom within this compound offers a unique opportunity for the development of radiopharmaceuticals. The iodine can be readily replaced with a radioactive isotope, allowing for the creation of compounds used in diagnostic imaging or targeted radiotherapy ontosight.ai.

Peptoid and RGD Derivatives: this compound has been employed as a building block in the synthesis of peptoid macrocycles, which are an active area of research in medicinal chemistry worktribe.com. Furthermore, it has been utilized in the synthesis of cyclic RGD derivatives via solid-phase macrocyclization, compounds known for their drug-like characteristics and widespread use in medicinal chemistry researchgate.net.

Isoindolinone Precursors: In organic synthetic chemistry, this compound is involved in reactions such as palladium-catalyzed aminocarbonylation of 2-iodobenzylamines, leading to the formation of isoindolinone drug precursor skeletons. This demonstrates its utility in constructing complex molecular fragments relevant to drug development researchgate.net.

The diverse applications of this compound in synthesizing these varied bioactive molecules emphasize its importance as a foundational chemical entity in advancing medicinal chemistry and drug discovery research.

Future Directions and Emerging Research Areas

Exploration of New Synthetic Pathways

The synthesis of 3-Iodobenzylamine and its derivatives continues to be an area of active research, aiming for more efficient, cost-effective, and environmentally friendly routes. Traditional synthesis methods for this compound hydrochloride, such as the Leuckart reaction, often involve harsh conditions and low conversion rates, while oximation and reduction methods typically require expensive palladium-on-carbon (Pd/C) catalysts guidechem.com.

Recent advancements have focused on improving these processes. For instance, a modified synthesis route for this compound hydrochloride utilizes 3-iodobenzaldehyde (B1295965) and hydroxylamine (B1172632) hydrochloride as starting materials, followed by oximation, reduction, and salt-forming reactions guidechem.com. This approach offers a simpler process flow and milder reaction conditions. Comparative studies on reducing agents have shown that Raney nickel can be a highly effective and more economical alternative to Pd/C, leading to high yields and purity guidechem.com.

This compound has also been incorporated as a building block in novel synthetic strategies, such as sub-monomer peptoid synthesis, to create complex macrocyclic arylopeptoids researchgate.net. These synthetic methods open opportunities for new applications, particularly in creating compounds with biaryl linkages found in various therapeutic agents researchgate.net.

Advanced Mechanistic Studies

Understanding the detailed reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. Mechanistic studies often employ a combination of experimental techniques and computational methods to elucidate reaction pathways and transition states.

For example, the quality of this compound hydrochloride can significantly impact the outcome of downstream syntheses, highlighting the need for purity and understanding potential impurities like 3-bromobenzylamine (B82478) hydrochloride google.com. This indicates that detailed mechanistic studies are essential for controlling reaction selectivity and product purity.

While direct mechanistic studies on this compound itself are less commonly reported as a standalone topic, its role as a substrate or reagent in various reactions implies the importance of understanding the underlying principles. For instance, mechanistic studies on transition-metal-catalyzed reductive coupling reactions provide insights into the activation modes of electrophiles and the construction of new chemical bonds, which are relevant given this compound's reactivity at the C-I bond rsc.org. Similarly, copper-catalyzed N-arylation reactions of amides, where aryl iodides are substrates, involve detailed mechanistic insights into aryl halide activation and the role of ligands nih.gov. These studies contribute to a broader understanding of how this compound might participate in or be formed through similar catalytic processes.

Diversification of Chemical Space through Deconstructive Functionalization

Deconstructive functionalization, a strategy involving the cleavage of C-C bonds followed by new bond formation, offers a powerful approach for diversifying chemical space nih.gov. While this concept has seen significant advancements with C-C double bonds, its application to C(sp3)-C(sp3) single bond cleavage, especially in unstrained cyclic systems, is an emerging area nih.gov.

Although direct examples of this compound undergoing deconstructive functionalization are not explicitly detailed in the search results, the broader context of deconstructive strategies applied to saturated nitrogen heterocycles is highly relevant. For instance, methods that transform cyclic amines into halogen-containing acyclic amine derivatives through sequential C(sp3)-N/C(sp3)-C(sp3) single bond cleavage and subsequent C(sp3)-halogen bond formation are being explored nih.gov. This approach enables skeletal remodeling, or "scaffold hopping," which is highly sought after in medicinal chemistry for accessing underexplored chemical space and achieving late-stage diversification of bioactive molecules nih.gov. Given that this compound possesses both an amine and an aryl iodide, it could potentially be a target or a product in such deconstructive strategies, leading to novel chemical entities.

Integration of Computational and Experimental Approaches for Drug Discovery

This compound is a precursor in the synthesis of various pharmaceuticals and biologically active molecules, including agonists of adenosine (B11128) A3 receptors ontosight.aichemimpex.comguidechem.com. The integration of computational and experimental approaches is increasingly vital in modern drug discovery to accelerate the identification and development of new drug candidates researchgate.netmdpi.com.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are used to predict the binding affinity of ligands to target proteins and to understand protein-ligand interactions at an atomic level researchgate.netacs.org. For example, this compound has been used in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are adenosine A3 receptor agonists sigmaaldrich.comchemicalbook.com. Computational modeling, including homology models and structural network analysis, has been applied to understand how subtle chemical changes in such derivatives can shift their activity from agonists to antagonists, providing a rationale for designing new drugs with specific pharmacological profiles acs.org.

Fragment-based drug discovery (FBDD), often complemented by computational approaches, is another area where compounds like this compound can play a role pharmacelera.comosti.gov. FBDD identifies small fragments that bind to target proteins and then optimizes them into more complex lead candidates pharmacelera.com. The use of computational tools in FBDD helps in screening fragments, optimizing hits, and exploring chemical diversity pharmacelera.com.

Novel Applications in Chemical Biology and Materials Science

This compound's unique chemical properties, particularly its reactive amine group and the displaceable iodine atom, make it valuable for novel applications in chemical biology and materials science cymitquimica.comchemimpex.com.

In chemical biology , this compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds, which can enhance drug delivery systems chemimpex.comchemimpex.com. It can also be modified to create fluorescent probes, essential tools for biological imaging and tracking cellular processes chemimpex.comchemimpex.com. Furthermore, the compound has been used in the development of radiopharmaceuticals, where the iodine atom can be replaced with a radioactive isotope for diagnostic or therapeutic purposes ontosight.ai. For instance, this compound hydrochloride was a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are adenosine A3 receptor agonists, relevant for studying receptor biology sigmaaldrich.comchemicalbook.com. Its involvement in the synthesis of 8-azido-N6-[3-3H]benzyladenine, a photoaffinity compound, demonstrates its utility in labeling and studying biological systems researchgate.netanu.edu.au.

In materials science , this compound contributes to the development of advanced materials, including polymers and coatings, due to its distinctive chemical properties and ability to participate in various reactions chemimpex.comchemimpex.comiodobenzene.ltd. Its unique properties allow for enhanced reactivity and selectivity in chemical reactions, making it a preferred choice for professionals seeking reliable and effective reagents in material engineering chemimpex.com. This includes its role in developing functional materials like sensors and catalysts chemimpex.com. The compound's versatility and potential for further research make it a significant interest for both researchers and industry professionals in the field of innovation and sustainability chemimpex.com.

Q & A

Q. How to integrate this compound into photodynamic theranostic agents while maintaining biocompatibility?

  • Methodology : Functionalize porphyrin-3-Iodobenzylamine conjugates with hydrophilic groups (e.g., PEG) to enhance solubility. Assess cytotoxicity via MTT assays and validate cellular uptake using fluorescence microscopy .

Data Analysis & Interpretation

Q. How to address discrepancies between theoretical and experimental yields in this compound reactions?

  • Methodology : Conduct mass balance analysis to identify unaccounted byproducts. Use LC-MS to detect low-abundance species and optimize workup procedures (e.g., extraction pH) to minimize losses .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodology : Apply multivariate regression (e.g., PLS) to correlate substituent effects (e.g., Hammett σ) with biological activity. Use clustering algorithms to group compounds by reactivity profiles .

Literature & Knowledge Gaps

Q. How to identify understudied applications of this compound using bibliometric analysis?

  • Methodology : Use tools like VOSviewer to map keyword co-occurrence in Scopus/PubMed. Prioritize gaps in catalysis or medicinal chemistry, such as its potential in targeted drug delivery .

Q. What strategies reconcile conflicting mechanistic proposals for this compound’s role in cross-coupling?

  • Methodology : Perform isotopic labeling (e.g., 13^{13}C) or kinetic isotope effect (KIE) studies to elucidate rate-determining steps. Compare findings with computational transition-state models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodobenzylamine
Reactant of Route 2
3-Iodobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.